Ibrutinib-MPEA

Vue d'ensemble

Description

Ibrutinib-MPEA est un composé qui a suscité un intérêt considérable dans le domaine de la chimie médicinale en raison de ses activités biologiques puissantes. Il est principalement connu pour son rôle d'inhibiteur de la tyrosine kinase de Bruton, une enzyme cruciale dans les voies de signalisation des cellules B. Ce composé a été largement étudié pour son potentiel thérapeutique dans le traitement de diverses malignités des cellules B, notamment la leucémie lymphoïde chronique, le lymphome à cellules du manteau et la macroglobulinémie de Waldenström .

Mécanisme D'action

Target of Action

Ibrutinib-MPEA primarily targets Bruton’s tyrosine kinase (BTK), a protein that plays a crucial role in the B-cell receptor signaling pathway . BTK is an essential signaling element in multiple immune cell pathways, making it a promising therapeutic target for various B-cell malignancies .

Mode of Action

This compound interacts with its target, BTK, by acting as an irreversible potent inhibitor . It binds covalently to a cysteine residue within the ATP binding domain of BTK, thereby inhibiting BTK activity . This interaction disrupts cell growth, making this compound effective in patients with B-cell malignancies .

Biochemical Pathways

This compound affects the B-cell receptor signaling pathway by inhibiting BTK. This inhibition disrupts the activation and inflammatory activities of B cells and innate cells such as macrophages, basophils, mast cells, and neutrophils . It also inhibits DNA replication, suppresses TLR signaling-mediated proliferation, and blocks pro-survival pathways in CLL cells by downregulating CCL3 and CCL4 expression .

Pharmacokinetics

Deficiency of CYP3A in mice was associated with an approximately 10-fold increase in the AUC of this compound . This suggests that the pharmacokinetic properties of this compound can be improved by inhibiting this pathway .

Result of Action

The molecular and cellular effects of this compound’s action include dose-dependent improvement of clinical scores and joint pathology in a rat model of collagen-induced arthritis . It also demonstrated reductions in autoantibody-mediated FcγR signaling in vitro and in vivo, with blockade of rat Arthus reaction, kidney protection in mouse Ab-induced nephritis, and reduction in platelet loss in mouse immune thrombocytopenia .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as the presence of CYP3A inhibitors. For example, administration of cobicistat before this compound in wild-type mice resulted in an approximately 10-fold increase in the AUC of this compound . This suggests that the plasma levels and therapeutic use of this compound can be intentionally modulated by pharmacologic inhibitors of CYP3A .

Analyse Biochimique

Biochemical Properties

Ibrutinib-MPEA, like its parent compound Ibrutinib, is expected to interact with various enzymes, proteins, and other biomolecules. The primary target of Ibrutinib is Bruton’s tyrosine kinase (BTK), a crucial enzyme in the B-cell receptor signaling pathway that is essential for differentiation, migration, signaling, proliferation, and survival of the malignant B-lymphocytes .

Cellular Effects

This compound’s effects on cells are likely to be similar to those of Ibrutinib. By inhibiting BTK, this compound can disrupt many functionalities in the B-cell receptor signaling pathway, thereby slowing the spread of cancer cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of BTK. This blocks many functionalities in the B-cell receptor signaling pathway that are crucial for differentiation, migration, signaling, proliferation, and survival of the malignant B-lymphocytes .

Temporal Effects in Laboratory Settings

Studies on Ibrutinib have developed and validated a simple, sensitive, and fast liquid chromatographic and spectrophotometric method for the quantification of Ibrutinib in pharmaceutical forms and bulk .

Metabolic Pathways

Ibrutinib has a high rate of plasma protein binding, which has a significant impact on drug distribution and pharmacokinetics .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse d'Ibrutinib-MPEA implique plusieurs étapes clés, en commençant par la préparation de la structure de baseLes conditions réactionnelles impliquent souvent l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour assurer un rendement et une pureté élevés .

Méthodes de production industrielle

Dans un contexte industriel, la production d'this compound est mise à l'échelle en utilisant des voies de synthèse optimisées qui garantissent la rentabilité et l'efficacité. Le processus implique des réacteurs à grande échelle, une surveillance continue des paramètres réactionnels et des mesures strictes de contrôle de la qualité pour produire le composé en grande quantité .

Analyse Des Réactions Chimiques

Types de réactions

Ibrutinib-MPEA subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent en utilisant des agents oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent en utilisant des nucléophiles ou des électrophiles dans des conditions contrôlées

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des solvants organiques comme le dichlorométhane, des catalyseurs comme le palladium sur carbone et des bases comme l'hydroxyde de sodium. Les conditions réactionnelles impliquent souvent des températures contrôlées, des atmosphères inertes et des niveaux de pH spécifiques pour garantir les résultats souhaités .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés d'this compound, chacun ayant des activités biologiques uniques. Ces dérivés sont souvent étudiés pour leurs applications thérapeutiques potentielles et leurs propriétés pharmacocinétiques améliorées .

4. Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé modèle pour étudier les mécanismes d'inhibition des kinases et le développement de nouveaux inhibiteurs.

Biologie : Il est utilisé pour étudier les voies de signalisation des cellules B et le rôle de la tyrosine kinase de Bruton dans la prolifération et la survie cellulaire.

Médecine : Il est largement étudié pour son potentiel thérapeutique dans le traitement des malignités des cellules B et d'autres troubles associés.

Industrie : Il est utilisé dans le développement de nouvelles formulations pharmaceutiques et de systèmes d'administration de médicaments .

5. Mécanisme d'action

This compound exerce ses effets en se liant de manière irréversible au site actif de la tyrosine kinase de Bruton, inhibant ainsi son activité. Cette inhibition bloque les voies de signalisation qui sont cruciales pour la prolifération et la survie des cellules B. Les cibles moléculaires impliquées comprennent le résidu cystéine du site actif de la kinase, qui forme une liaison covalente avec le composé .

Applications De Recherche Scientifique

Ibrutinib-MPEA has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound for studying the mechanisms of kinase inhibition and the development of new inhibitors.

Biology: It is used to study the signaling pathways of B-cells and the role of Bruton’s tyrosine kinase in cell proliferation and survival.

Medicine: It is extensively studied for its therapeutic potential in treating B-cell malignancies and other related disorders.

Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems .

Comparaison Avec Des Composés Similaires

Composés similaires

Voici quelques composés similaires :

Acalabrutinib : Un autre inhibiteur de la tyrosine kinase de Bruton avec un mécanisme d'action similaire mais des propriétés pharmacocinétiques différentes.

Venetoclax : Un inhibiteur de la protéine B-cell lymphoma-2 utilisé en association avec d'autres thérapies pour traiter les malignités des cellules B .

Unicité

Ibrutinib-MPEA est unique en raison de sa forte puissance et de sa liaison irréversible à la tyrosine kinase de Bruton. Cela se traduit par une inhibition durable de la kinase et des effets thérapeutiques prolongés. De plus, sa capacité à inhiber plusieurs kinases en fait un composé polyvalent pour le traitement de diverses malignités .

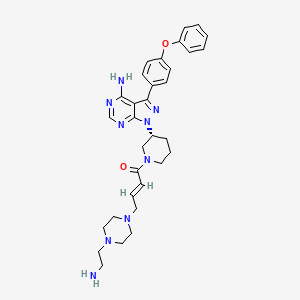

Propriétés

IUPAC Name |

(E)-4-[4-(2-aminoethyl)piperazin-1-yl]-1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]but-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H39N9O2/c33-14-17-39-20-18-38(19-21-39)15-5-9-28(42)40-16-4-6-25(22-40)41-32-29(31(34)35-23-36-32)30(37-41)24-10-12-27(13-11-24)43-26-7-2-1-3-8-26/h1-3,5,7-13,23,25H,4,6,14-22,33H2,(H2,34,35,36)/b9-5+/t25-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQQVGXHWCJBNPV-DSCGJTOLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C=CCN2CCN(CC2)CCN)N3C4=NC=NC(=C4C(=N3)C5=CC=C(C=C5)OC6=CC=CC=C6)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)C(=O)/C=C/CN2CCN(CC2)CCN)N3C4=NC=NC(=C4C(=N3)C5=CC=C(C=C5)OC6=CC=CC=C6)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H39N9O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

581.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Difluoromethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2601514.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-fluorobenzenesulfonamide](/img/structure/B2601517.png)

![N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)-2-propanamine](/img/structure/B2601519.png)

![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperazine-1-carboxylate](/img/structure/B2601520.png)

![4-((2,4-dioxo-1-(2-oxo-2-(p-tolylamino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B2601528.png)